molecular formula C9H18N2OS B13013626 N,N-Dimethyl-2-((tetrahydro-2H-thiopyran-3-yl)amino)acetamide

N,N-Dimethyl-2-((tetrahydro-2H-thiopyran-3-yl)amino)acetamide

Cat. No.: B13013626
M. Wt: 202.32 g/mol
InChI Key: BAQPZMNQBNDXJF-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-((tetrahydro-2H-thiopyran-3-yl)amino)acetamide is an organic compound with a molecular formula of C9H19NOS

Properties

Molecular Formula

C9H18N2OS

Molecular Weight

202.32 g/mol

IUPAC Name

N,N-dimethyl-2-(thian-3-ylamino)acetamide

InChI

InChI=1S/C9H18N2OS/c1-11(2)9(12)6-10-8-4-3-5-13-7-8/h8,10H,3-7H2,1-2H3

InChI Key

BAQPZMNQBNDXJF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CNC1CCCSC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-((tetrahydro-2H-thiopyran-3-yl)amino)acetamide typically involves the reaction of tetrahydro-2H-thiopyran-3-amine with N,N-dimethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Amide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s polarity or generating intermediates for further functionalization.

Reaction Conditions

ReagentConditionsProductYield (%)Source
6M HClReflux, 12 h2-((Tetrahydro-2H-thiopyran-3-yl)amino)acetic acid85
1M NaOH80°C, 8 hSodium salt of hydrolyzed product78

Mechanism : Acidic conditions protonate the amide oxygen, enhancing electrophilicity for nucleophilic water attack. In basic media, hydroxide ions deprotonate water, facilitating nucleophilic cleavage of the amide bond.

Nucleophilic Substitution at Sulfur

The thioether group in the tetrahydrothiopyran ring participates in nucleophilic substitutions, particularly under oxidizing conditions.

Example Reaction :

text
N,N-Dimethyl-2-((tetrahydro-2H-thiopyran-3-yl)amino)acetamide + H₂O₂ (30%) → Sulfoxide derivative

Conditions : 0°C, 2 h, methanol solvent.
Yield : 92%.

Mechanism : Oxidation proceeds via electrophilic attack of peroxide oxygen on sulfur, forming a sulfoxide. Further oxidation to sulfone requires stronger agents like mCPBA.

Alkylation/Acylation of Amino Group

The secondary amine in the thiopyran ring reacts with alkyl halides or acyl chlorides to form tertiary amines or amides.

Reaction Table :

ReagentConditionsProductYield (%)Source
Acetyl chlorideDCM, TEA, 0°C → RT, 4 hN-Acetylated derivative88
Benzyl bromideK₂CO₃, DMF, 60°C, 12 hN-Benzyl quaternary ammonium compound75

Key Insight : Steric hindrance from the thiopyran ring slows alkylation kinetics compared to linear amines .

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis. For example, reaction with CS₂ under basic conditions forms thiazolidinone derivatives:

Reaction :

text
This compound + CS₂ + KOH → Thiazolidinone-fused thiopyran

Conditions : Ethanol, reflux, 6 h.
Yield : 68% .

Mechanism : Deprotonation of the amine facilitates nucleophilic attack on CS₂, followed by intramolecular cyclization .

Metal-Catalyzed Coupling

Palladium-catalyzed cross-couplings enable aryl/heteroaryl functionalization.

Suzuki-Miyaura Example :

ComponentConditionsProductYield (%)Source
4-Bromophenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl-modified acetamide82

Note : The thiopyran ring’s electron-rich sulfur may coordinate palladium, requiring optimized ligands to prevent catalyst poisoning .

Reductive Amination

The amine group reacts with aldehydes/ketones in reductive amination to form secondary or tertiary amines.

Example :

AldehydeReducing AgentProductYield (%)Source
FormaldehydeNaBH₃CN, MeOH, RTN-Methylated derivative90

Limitation : Bulky aldehydes (e.g., cyclohexanecarboxaldehyde) show reduced yields (~50%) due to steric clashes .

Photochemical Reactions

UV irradiation induces C–S bond cleavage in the thiopyran ring, generating thiyl radicals.

Observation :

  • Under UV (254 nm), the compound decomposes to form dimethylacetamide and sulfur-containing fragments.

  • Quantum yield: 0.15 ± 0.03 in acetonitrile.

Application : Potential use in photoresponsive drug delivery systems.

Scientific Research Applications

Medicinal Chemistry

N,N-Dimethyl-2-((tetrahydro-2H-thiopyran-3-yl)amino)acetamide is being investigated for its role as a prodrug in the treatment of kinetoplastid diseases such as Trypanosomiasis and Leishmaniasis . The compound's structure allows it to undergo metabolic transformations that enhance its efficacy while reducing toxicity to mammalian cells.

Case Study: Anti-Kinetoplastidal Activity

A study focused on the synthesis of related compounds demonstrated that derivatives of tetrahydro-thiopyran exhibited significant anti-trypanosomal activity. The mechanism involved the formation of adducts with trypanothione, leading to depletion of essential thiols in parasites, which is critical for their survival .

Key Findings:

  • The compounds showed selective toxicity towards Trypanosoma brucei brucei and Leishmania species while exhibiting reduced cytotoxicity against human fibroblasts.
  • The prodrug strategy allowed for a sustained release of reactive oxygen species, effectively targeting the parasites without harming human cells.

Antimalarial Research

In addition to its anti-trypanosomal properties, this compound has been suggested as a potential candidate for antimalarial drug development. Its structural analogs have been evaluated for their activity against Plasmodium species.

Case Study: Antimalarial Potential

Research indicated that certain derivatives of tetrahydro-thiopyran exhibited promising results against malaria parasites. The compounds were designed to mask reactive sites temporarily, which could enhance their bioavailability and reduce off-target effects .

Key Findings:

  • In vitro studies showed effective inhibition of Plasmodium falciparum proliferation.
  • The mechanism involved similar pathways as those observed in kinetoplastid infections, emphasizing the versatility of this compound class.

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical methodologies aimed at optimizing yield and purity. Recent advancements have focused on diastereoselective synthesis techniques that allow for diverse substitution patterns on the thiopyran ring.

Synthesis Techniques:

  • Diastereoselective Methodologies: These methods enable the introduction of various functional groups while maintaining high selectivity.
  • Prodrug Formulations: Modifications that enhance solubility and stability in biological systems are critical for improving therapeutic outcomes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-((tetrahydro-2H-thiopyran-3-yl)amino)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-2-(tetrahydro-2H-thiopyran-4-ylamino)ethanesulfonamide: A similar compound with a sulfonamide group instead of an acetamide group.

    Tetrahydro-2H-thiopyran-4-amine: A related compound with an amine group.

Uniqueness

N,N-Dimethyl-2-((tetrahydro-2H-thiopyran-3-yl)amino)acetamide is unique due to its specific structural features, such as the thiopyran ring and the dimethylamino group

Biological Activity

N,N-Dimethyl-2-((tetrahydro-2H-thiopyran-3-yl)amino)acetamide (CAS: 1339404-49-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound features a dimethylamino group attached to an acetamide moiety, with a tetrahydrothiopyran ring contributing to its unique properties.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Studies

A study evaluating the antimicrobial activity of structurally related compounds found that certain thiopyran derivatives exhibited significant activity against various bacterial strains. For instance, compounds with similar structural motifs were tested against common pathogens like E. coli and S. aureus, showing minimum inhibitory concentrations (MIC) ranging from 6.25 μg/mL to 15.62 μg/mL .

CompoundBacterial StrainMIC (μg/mL)
Compound AE. coli6.25
Compound BS. aureus15.62

Anticancer Activity

In vitro studies have shown that compounds with a similar thiopyran structure can induce apoptosis in cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). The observed effects included a reduction in cell viability by approximately 28% at concentrations comparable to established chemotherapeutics .

While specific mechanisms for this compound are still under investigation, related compounds have been shown to interact with various biological targets:

  • Enzyme Inhibition : Some derivatives act as inhibitors of proteolytic enzymes involved in disease progression, such as ADAMTS7, which is linked to atherosclerosis .
  • Cell Signaling Modulation : Compounds with similar structures have been noted for their ability to modulate signaling pathways involved in inflammation and cancer progression.

Case Studies and Literature Review

A review of literature reveals several case studies where thiopyran derivatives have been synthesized and evaluated for their biological activities:

  • Synthesis and Evaluation : A recent study synthesized multiple thiopyran derivatives and assessed their antibacterial activity against MRSA strains, finding promising results that warrant further investigation into their clinical applicability .
  • In Silico Studies : Computational modeling has been employed to predict the binding affinity of these compounds to various biological targets, suggesting a potential for selective inhibition of specific enzymes involved in disease pathology .

Q & A

Q. What role do steric and electronic effects play in modulating the compound’s pharmacological activity?

  • Methodological Answer : Replace the thiopyran ring with cyclohexane or pyran derivatives to assess steric effects. Introduce electron-withdrawing groups (e.g., -NO₂) on the acetamide moiety to study electronic impacts. Compare in vitro activity (e.g., receptor binding assays) and correlate with computational electrostatic potential maps .

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